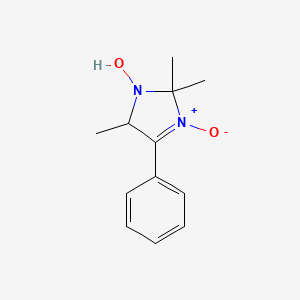![molecular formula C14H11N7OS2 B11615830 2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11615830.png)
2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-メチル-[1,2,4]トリアジノ[5,6-B]インドール-3-イル}スルファニル)-N-(1,3,4-チアゾール-2-イル)アセトアミドは、複素環式化合物に属する複雑な有機化合物です。 トリアジノ、インドール、チアゾール部分のユニークな構造を組み合わせていることから、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
2-({5-メチル-[1,2,4]トリアジノ[5,6-B]インドール-3-イル}スルファニル)-N-(1,3,4-チアゾール-2-イル)アセトアミドの合成には、通常、複数段階の反応が必要となります。 一般的なアプローチの1つは、アルデヒド糖誘導体をヒドラゾンと縮合させ、その後、位置特異的な複素環化を行うことです 。 反応条件は、目的の生成物の形成を確実にするために、多くの場合、制御された温度と特定の触媒の使用が必要です。
工業生産方法
この化合物の工業生産方法は、広く文書化されていません。 反応条件の最適化、効率的な触媒の使用、精製技術など、大規模有機合成の原則がその生産に適用されます。
化学反応の分析
反応の種類
2-({5-メチル-[1,2,4]トリアジノ[5,6-B]インドール-3-イル}スルファニル)-N-(1,3,4-チアゾール-2-イル)アセトアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この反応により、酸素含有官能基が導入される可能性があります。
還元: この反応により、酸素が除去されたり、水素が化合物に付加されたりする可能性があります。
置換: この反応では、ある官能基が別の官能基に置き換わります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、臭素、ヨウ素、さまざまな触媒が含まれます 。 条件は、多くの場合、反応を促進するために特定の温度と溶媒を含みます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ハロゲン化環化反応により、化合物のハロゲン化誘導体が生成される可能性があります .
科学研究への応用
2-({5-メチル-[1,2,4]トリアジノ[5,6-B]インドール-3-イル}スルファニル)-N-(1,3,4-チアゾール-2-イル)アセトアミドは、いくつかの科学研究への応用があります。
化学: 新規な複素環式化合物の合成や、より複雑な分子の構成要素として使用されます.
生物学: そのユニークな構造により、生物学的相互作用や潜在的な治療効果を研究する候補となっています。
医学: その多様な化学的特性により、薬剤としての可能性を探るための研究が進行中です。
工業: 特定の化学的特性を持つ新しい材料の開発に使用される可能性があります。
科学的研究の応用
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用機序
2-({5-メチル-[1,2,4]トリアジノ[5,6-B]インドール-3-イル}スルファニル)-N-(1,3,4-チアゾール-2-イル)アセトアミドの作用機序には、生物学的システム内の分子標的と経路との相互作用が含まれます。 この化合物の構造により、特定の酵素または受容体に結合することができ、その活性を調節する可能性があります。 関与する正確な経路を解明するには、詳細な研究が必要です .
類似化合物との比較
特性
分子式 |
C14H11N7OS2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11N7OS2/c1-21-9-5-3-2-4-8(9)11-12(21)17-14(20-18-11)23-6-10(22)16-13-19-15-7-24-13/h2-5,7H,6H2,1H3,(H,16,19,22) |
InChIキー |
JWWFJTJNLKLIBU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11615770.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11615772.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11615775.png)
![3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11615790.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11615796.png)


![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11615818.png)
![N'-[(3Z)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11615822.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615825.png)
![2-Butyl-3-methyl-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11615835.png)
![1-(4-chlorophenyl)-3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B11615836.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615840.png)
